
Estrone β-D-Glucuronide Triacetate Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of estrone glucuronide derivatives, including those similar to Estrone β-D-Glucuronide Triacetate Methyl Ester, involves catalysis using boron trifluoride diethyl etherate with tetraacetylated glucuronic acid or corresponding imidates, indicating a complex multi-step synthetic route (B. Werschkun, Karin Gorziza, J. Thiem, 1999). The synthesis may also involve enzyme-assisted methods, utilizing liver microsomes from induced rats as a source of UDP-glucuronosyltransferases, which facilitate the conjugation process (T. Kuuranne, O. Aitio, M. Vahermo, E. Elovaara, R. Kostiainen, 2002).
Molecular Structure Analysis
The molecular structure of Estrone β-D-Glucuronide Triacetate Methyl Ester involves the estrone moiety linked to a glucuronic acid unit, which significantly impacts its chemical and physical properties. The structural analysis might reveal specific functional groups responsible for its reactivity and interactions, typically characterized by NMR spectroscopy and mass spectrometry in related compounds (T. Kuuranne et al., 2002).
科学的研究の応用
Photocatalytic Removal in Water Treatment
Estrone, a natural hormone estrogen, has been identified as an endocrine-disrupting compound (EDC) present in trace levels in water, interfering with the normal function of endocrine systems in humans and wildlife. A systematic review highlighted the use of photocatalysis, particularly TiO2 as a catalyst, for the effective degradation or photocatalytic removal of estrone from water sources. The removal rate of estrone is enhanced with a higher load of the catalyst or with a modified catalyst, and certain conditions such as specific pH levels and radiation wavelengths are preferred for optimum results in different matrices, including ultra-pure water and wastewater (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).
Environmental Contamination and Livestock Wastes
Livestock wastes are recognized as potential sources of EDCs, including estrogens like estrone. These compounds, even at low concentrations, have been shown to adversely affect the reproductive biology of aquatic species. The environmental fate of these estrogens is complex, with studies indicating both degradation and persistence in various conditions. More research is needed to understand the types, amounts, and the fate of these manure-borne estrogens to minimize the risk of contamination in waterways (Hanselman, Graetz, & Wilkie, 2003).
Clinical Implications and Biomarker Potential
Estrone sulfate (E1S) is identified as the most abundant circulating estrogen, with potential use as a biomarker in conditions where estimating low levels or changes in relative levels of estrogens is crucial. The measurement of E1S could offer advantages in certain clinical scenarios, such as risk stratification for breast cancer, monitoring response to hormonal therapy for malignancy, and more. However, E1S remains a rarely ordered test, indicating the need for further investigation into its potential applications in clinical laboratory medicine (Rezvanpour & Don-Wauchope, 2017).
Safety And Hazards
The safety and hazards associated with “Estrone β-D-Glucuronide Triacetate Methyl Ester” are not explicitly mentioned in the available resources.
将来の方向性
The future directions for the research and application of “Estrone β-D-Glucuronide Triacetate Methyl Ester” are not explicitly mentioned in the available resources. However, given its relationship to estrone and estradiol, it may have potential applications in the study of estrogen metabolism and related health conditions.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
特性
CAS番号 |
27537-72-0 |
|---|---|
製品名 |
Estrone β-D-Glucuronide Triacetate Methyl Ester |
分子式 |
C₃₁H₃₈O₁₁ |
分子量 |
586.63 |
同義語 |
17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



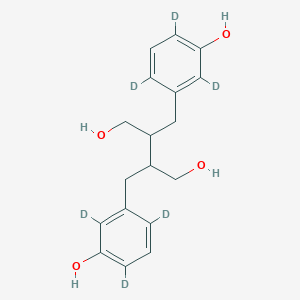
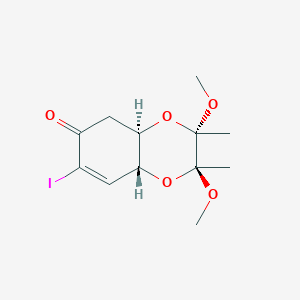
![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)
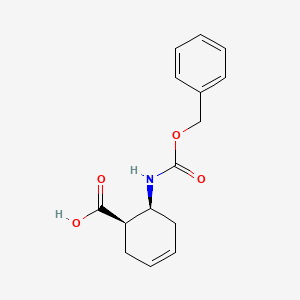
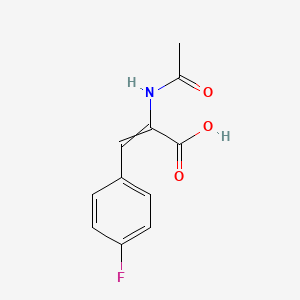
![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)
![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

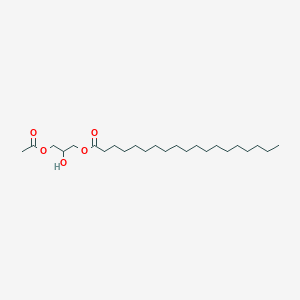
![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)